1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine
Overview
Description
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is a compound that features a unique structure combining a tetrahydropyran ring with an imidazole moiety
Scientific Research Applications
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate . These methods provide high yields and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts such as lanthanide triflates or silver (I) triflate . These catalysts facilitate the formation of the tetrahydropyran ring under mild conditions, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted imidazole derivatives.
Mechanism of Action
The mechanism of action of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanol: Shares the tetrahydropyran ring but lacks the imidazole group.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains a similar tetrahydropyran ring but with a ketone functional group.
Uniqueness: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is unique due to the combination of the tetrahydropyran ring and the imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-11-3-4-12(9)7-8-1-5-13-6-2-8/h3-4,8H,1-2,5-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBVIYERZIZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.